molecular formula C10H13N3OS B3168153 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 926260-69-7

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B3168153
CAS No.: 926260-69-7
M. Wt: 223.3 g/mol
InChI Key: DKJNBFFHQDZYGT-UHFFFAOYSA-N
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Description

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an amine group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-2,3-dione with elemental sulfur in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile oxide. This reaction typically requires a dehydrating agent such as phosphorus oxychloride.

    Coupling of the Rings: The thiophene and oxadiazole rings are coupled through a nucleophilic substitution reaction, where the thiophene ring is functionalized with a leaving group (e.g., bromine) and then reacted with the oxadiazole ring.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or alcohols.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or alcohols derived from the oxadiazole ring.

    Substitution: Various alkylated or acylated derivatives of the amine group.

Scientific Research Applications

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in the active site of enzymes, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of its target.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a similar thiophene ring structure but different functional groups.

    Methiopropamine: An analogue of methamphetamine with a thiophene ring and an alkyl amine substituent.

Uniqueness

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of both the thiophene and oxadiazole rings, which impart distinct electronic and chemical properties. This combination makes it a versatile compound for various scientific applications, distinguishing it from other thiophene-based compounds.

Properties

IUPAC Name

3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-5-1-4-10-12-9(13-14-10)7-8-3-2-6-15-8/h2-3,6H,1,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJNBFFHQDZYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NOC(=N2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229645
Record name 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926260-69-7
Record name 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926260-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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